molecular formula C8H8ClFN2O B1450683 2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide CAS No. 1850921-60-6

2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide

Cat. No. B1450683
M. Wt: 202.61 g/mol
InChI Key: ZAXXFTRXERCDDR-UHFFFAOYSA-N
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Description

“2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the chloro, fluoro, and carboxamide groups at the correct positions on the pyridine ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the various substituents (chloro, fluoro, ethyl, and carboxamide) attached at the 2, 3, and 4 positions. The exact structure would depend on the specific locations of these substituents .


Chemical Reactions Analysis

As a nitrogen-containing aromatic compound, pyridine and its derivatives can undergo reactions typical of both aromatic compounds (like electrophilic aromatic substitution) and amines (like alkylation). The presence of the chloro, fluoro, and carboxamide groups would further influence the compound’s reactivity .

Scientific Research Applications

Radiotracer Development

2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide analogs have been explored in the development of radiotracers for positron emission tomography (PET) imaging. Specifically, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, derived from 4-nitropyridin-2-yl precursors, have shown potential in vivo as reversible, selective, and high-affinity 5-HT1A receptor antagonists. These compounds exhibit high brain uptake, slow clearance, and stability, making them promising candidates for quantifying 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Chemical Synthesis Optimization

The compound has also been involved in synthetic chemistry research. For example, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a related compound, was synthesized from 2-chloro-3-amin0-4-methylpyridine and 2-chloropyridine-3-carboxylic acid. Optimal reaction conditions were determined to improve yield and purity, highlighting the compound's utility in chemical synthesis and the importance of optimizing reaction conditions for efficient production (Song, 2007).

Antibacterial Agent Development

The structural framework of 2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide and its derivatives has been investigated for potential antibacterial activity. Pyridonecarboxylic acids, for instance, have been synthesized and evaluated as antibacterial agents, with certain derivatives showing more activity than existing compounds like enoxacin. This research suggests that modifications to the carboxamide and pyridine portions can significantly affect antibacterial potency and selectivity (Egawa et al., 1984).

Kinase Inhibition for Cancer Therapy

Furthermore, derivatives of 2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide have been explored as kinase inhibitors, a crucial target in cancer therapy. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a similar core structure, demonstrates the potential of such compounds in anticancer drug development. These compounds have shown promising activity in inhibiting various kinases implicated in cancer progression, underscoring the versatility of this chemical scaffold in medicinal chemistry (Wada et al., 2012).

Neuropharmacology and Neuroimaging

In neuropharmacology, 2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide derivatives have been investigated for their potential in neuroimaging and as therapeutic agents for neurological disorders. The modification of these compounds to create PET tracers for imaging monoamine oxidase B (MAO-B) in neuropsychiatric diseases highlights their significance in the development of diagnostic tools and therapeutic agents (Beer et al., 1995).

properties

IUPAC Name

2-chloro-N-ethyl-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c1-2-11-8(13)5-3-4-12-7(9)6(5)10/h3-4H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXFTRXERCDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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